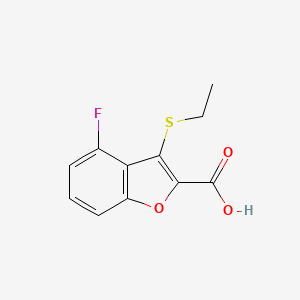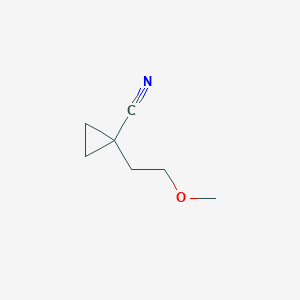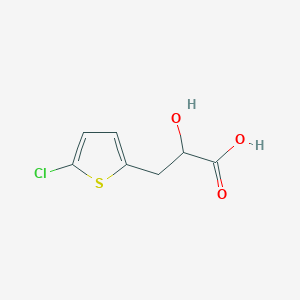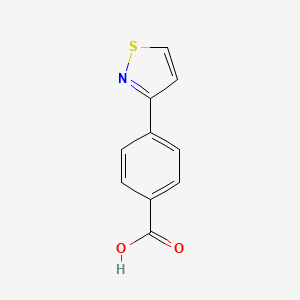
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is a synthetic organic compound It features a chlorophenyl group and a pyrrolidine ring, which are common motifs in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a pyrrolidine derivative.
Formation of the Carbonyl Group: This can be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Swern oxidation reagents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chlorophenyl)pyrrolidine: Lacks the carbonyl group, which might affect its reactivity and applications.
1-(Pyrrolidine-2-carbonyl)pyrrolidine: Lacks the chlorophenyl group, which could influence its binding properties and chemical behavior.
Uniqueness
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is unique due to the presence of both the chlorophenyl and carbonyl groups, which can confer specific reactivity and binding properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H20Cl2N2O |
|---|---|
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
[2-(3-chlorophenyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-12-5-1-4-11(10-12)14-7-3-9-18(14)15(19)13-6-2-8-17-13;/h1,4-5,10,13-14,17H,2-3,6-9H2;1H |
Clave InChI |
QNSYFLJKAFTNKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)








![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)




